molecular formula C10H10O B083506 1-(4-Vinylphenyl)ethanone CAS No. 10537-63-0

1-(4-Vinylphenyl)ethanone

Cat. No. B083506
M. Wt: 146.19 g/mol
InChI Key: HDXVSRDSYNPSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119205B2

Procedure details

To a stirred mixture of 4-iodoacetophenone (1.0 g, 4.1 mmol), Pd2(dba)3 (186 mg, 0.2 mmol), P(2-furyl)3 (94 mg, 0.4 mmol), and CuI (77 mg, 0.4 mmol) in 20 mL of anhydrous DMF under N2 atmosphere was added vinyltributyltin (1.43 mL, 4.9 mmol) via syringe. An exothermic reaction was observed. After stirred for over night at r.t., the reaction mixture was poured into EtOAc (20 mL), washed with sat. aq. CsF solution, and brine. The organic layer was dried over Na2SO4, evaporated. The titled compound (610 mg, 100%) was isolated after silica gel MPLC eluting with 0–15% EtOAC in hexanes.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
186 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
77 mg
Type
catalyst
Reaction Step One
Quantity
94 mg
Type
catalyst
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](I)=[CH:6][CH:5]=1)=[O:3].[CH:11]([Sn](CCCC)(CCCC)CCCC)=[CH2:12].CCOC(C)=O>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[Cu]I.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>[CH:11]([C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=1)=[CH2:12] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)I
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
186 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
CuI
Quantity
77 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
94 mg
Type
catalyst
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Step Two
Name
Quantity
1.43 mL
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred for over night at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
WASH
Type
WASH
Details
washed with sat. aq. CsF solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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